
4-(4-Carboxyphenyl)sulfanylbenzoic acid
Descripción general
Descripción
4-(4-Carboxyphenyl)sulfanylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It is a crosslinking reagent used widely in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C14H10O4S . It has a molecular weight of 274.29 g/mol . The compound contains a total of 46 bonds, including 32 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 6 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 2 sulfones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 274.29 g/mol . It has a topological polar surface area of 99.9 Ų . The compound has a complexity of 296 . It is soluble in Dimethylformamide .Aplicaciones Científicas De Investigación
Supramolecular Structures and Coordination Chemistry
The structural diversity of organotin complexes with 4-sulfanylbenzoic acid demonstrates significant research interest in the field of coordination chemistry. Organotin complexes exhibit a range of supramolecular structures, facilitated by intermolecular interactions such as hydrogen bonds and Sn⋯O interactions. These structures provide insights into the coordination behavior of 4-sulfanylbenzoic acid, showcasing its versatility as a ligand. The compound acts monodentately through the thiol S atom in certain complexes, while in others, it behaves as a multidentate ligand involving both thiol S atom and carboxylic oxygen atoms. This variability in coordination modes contributes to the formation of complex supramolecular architectures, including 1D molecular chains and 2D networks, highlighting its potential for designing novel metal-organic frameworks and organometallic complexes (Ma et al., 2005).
Material Science and Polymer Chemistry
In the domain of material science and polymer chemistry, the derivative compounds of 4-(4-Carboxyphenyl)sulfanylbenzoic acid have been explored for their unique properties. For instance, the synthesis of poly(ester imides) from related chemical structures demonstrates the potential of such compounds in generating materials with specific crystalline structures, offering insights into the development of new polymers with enhanced mechanical and thermal properties. These materials, characterized by high degrees of crystallinity and specific orthorhombic crystal lattice structures, open avenues for the creation of novel materials with potential applications in high-performance polymers and advanced composites (Kricheldorf et al., 1993).
Chemistry of Sulfonamide Functional Groups
Further, the exploration of sulfonamide functional groups in medicinal chemistry, where derivatives of sulfanylbenzoic acids act as isosteres for carboxylic acid groups, illustrates the importance of such compounds in drug design. The sulfonamide group is a key functional moiety in many therapeutic agents, acting as inhibitors for specific enzymes. This underscores the broader significance of understanding the chemical properties and applications of compounds like this compound in the synthesis of pharmacologically active molecules (Kalgutkar et al., 2010).
Propiedades
IUPAC Name |
4-(4-carboxyphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXIPWRKSXGKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


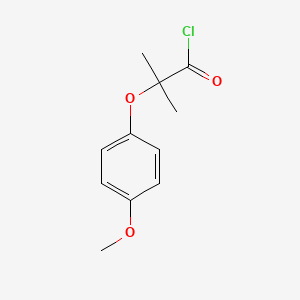
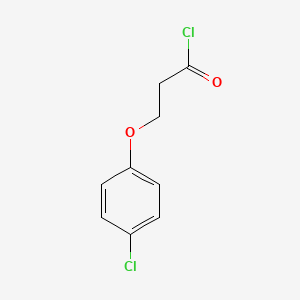
![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)
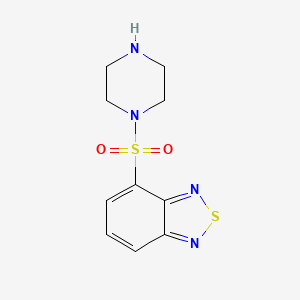

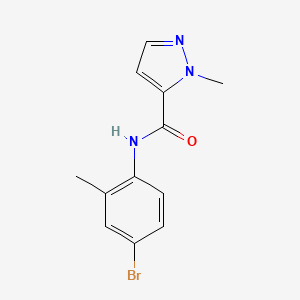

![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B3141900.png)


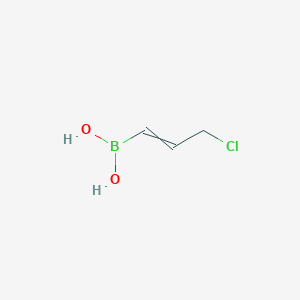

![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene](/img/structure/B3141959.png)
